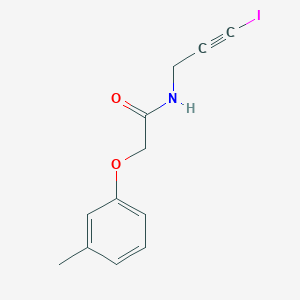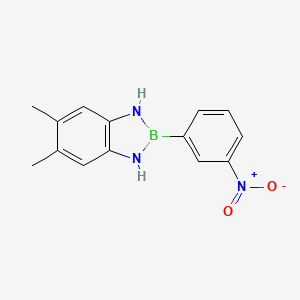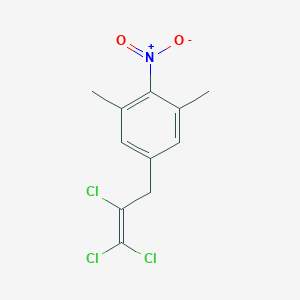
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a trichloropropenyl group. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:
-
Nitration of Aromatic Compounds: : The nitration of aromatic compounds, such as benzene, is a common method for preparing nitrobenzenes. This involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include high temperatures and controlled addition of reagents to ensure the desired substitution pattern .
-
Substitution Reactions: : Another method involves the substitution of a pre-existing aromatic compound with a nitro group. This can be achieved through the reaction of an aromatic compound with nitrite ions (NO2-) under suitable conditions .
-
Industrial Production: : Industrial production of nitrobenzenes often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
-
Oxidation: : The nitro group in the compound can be oxidized to form nitroso compounds or further to nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction of the nitro group can yield amines. This reaction is typically carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) .
-
Substitution: : The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents .
Applications De Recherche Scientifique
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications:
-
Chemistry: : In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block .
-
Biology: : Nitrobenzenes, including this compound, are used in the study of enzyme inhibition and protein interactions. They can act as probes to investigate the binding sites and mechanisms of enzymes .
-
Medicine: : Some nitrobenzenes have shown potential as therapeutic agents due to their ability to interact with biological targets. Research is ongoing to explore their use in drug development .
-
Industry: : In the industrial sector, nitrobenzenes are used as precursors for the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications .
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can result in the inhibition of enzyme activity or modulation of protein function, which can have various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other nitrobenzenes, such as:
-
1,3-Dimethyl-2-nitrobenzene: : This compound lacks the trichloropropenyl group, making it less reactive in certain substitution reactions .
-
2-Nitro-m-xylene: : Similar to 1,3-Dimethyl-2-nitrobenzene, this compound has a different substitution pattern, affecting its reactivity and applications .
-
2,6-Dimethylnitrobenzene:
The presence of the trichloropropenyl group in this compound makes it unique and provides additional reactivity and versatility in chemical reactions .
Propriétés
Numéro CAS |
62798-93-0 |
|---|---|
Formule moléculaire |
C11H10Cl3NO2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
1,3-dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(5-9(12)11(13)14)4-7(2)10(6)15(16)17/h3-4H,5H2,1-2H3 |
Clé InChI |
JNQKRXLQCPXSNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C)CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
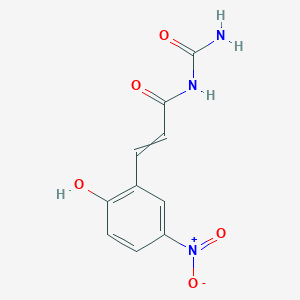
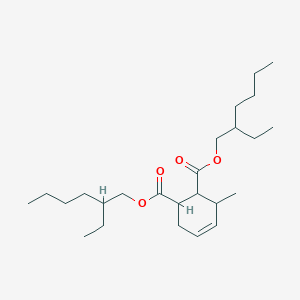
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)



![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)


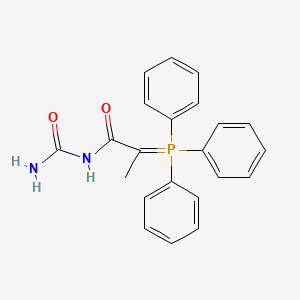
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
